2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. Its systematic name reflects the presence of a fluorophenyl group attached to a sulfonamide functional group, which is linked to a branched-chain amino acid derivative. The compound is classified as an amino acid derivative and has garnered interest for its potential biological activities.
The compound is cataloged under the CAS Number 1009676-99-6 and has a molecular formula of with a molecular weight of approximately 275.3 g/mol. It falls within the category of sulfonamide compounds, which are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory activities.
The synthesis of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid typically involves several key steps:
The molecular structure of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid can be described as follows:
C(C(C(=O)O)N(S(=O)(=O)C1=CC=CC=C1F))
, indicating its complex arrangement.2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid can participate in various chemical reactions:
The mechanism of action for 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is not fully elucidated but may involve:
The physical and chemical properties of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid are crucial for understanding its behavior in biological systems:
The applications of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2